molecular formula C9H8N2O2S B2712252 Ethyl thieno[2,3-b]pyrazine-6-carboxylate CAS No. 59944-77-3

Ethyl thieno[2,3-b]pyrazine-6-carboxylate

Cat. No. B2712252
CAS RN: 59944-77-3
M. Wt: 208.24
InChI Key: BPEISRFZSPQOLU-UHFFFAOYSA-N
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Description

Ethyl thieno[2,3-b]pyrazine-6-carboxylate is a chemical compound. It is also known as ETHYL 7-AMINOTHIENO [2,3-B]PYRAZINE-6-CARBOXYLATE . The molecular formula of this compound is C9H9N3O2S .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes this compound, has been a topic of interest in recent years . Various synthetic routes have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.25, a density of 1.429±0.06 g/cm3 (Predicted), a melting point of 119.5 °C, and a boiling point of 390.4±37.0 °C (Predicted) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl thieno[2,3-b]pyrazine-6-carboxylate is utilized in the synthesis of various heterocyclic compounds. For example, it is involved in the formation of pyrrolo[1′,2′:1′,2′]pyrazino[6′,5′:4,5]thieno[2,3-c]pyridazine derivatives and other related fused heterocycles. These compounds have significant potential in the development of new materials and pharmaceuticals (Radwan et al., 1994).

Application in Organic Photovoltaic Devices

This compound derivatives have been used in the synthesis of donor−acceptor copolymers for application in photovoltaic devices. These materials show promise in enhancing the efficiency of organic solar cells due to their unique optical and electrochemical properties (Zhou et al., 2010).

Development of Antimicrobial Agents

Compounds synthesized from this compound have shown potential as antimicrobial agents. These synthesized heterocycles have been tested for their effectiveness against various microbial strains, indicating their potential use in developing new antimicrobial drugs (Elneairy et al., 2011).

Antitumor Activity

Some derivatives of this compound have been evaluated for their antitumor activity. These studies help in understanding the potential of these compounds in cancer therapy, particularly in inhibiting the growth of tumor cells and inducing apoptosis (Rodrigues et al., 2021).

properties

IUPAC Name

ethyl thieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-5-6-8(14-7)11-4-3-10-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEISRFZSPQOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thieno[3,2-b]pyrazine-6-carboxylic acid (2 g, 11.10 mmol) was dissolved in ethanol (30 mL). Concentrate H2SO4 (5.92 mL, 111 mmol) was slowly added. The resulting mixture was heated at 80° C. overnight. The reaction mixture was cooled en neutralized with saturated Na2CO3 solution. The resulting precipitate was collected to give ethyl thieno[3,2-b]pyrazine-6-carboxylate 86 (1.85 g, 80%) as a brown solid. (m/z)=209 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
5.92 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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